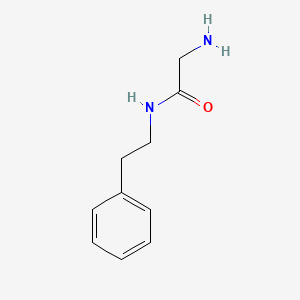

2-amino-N-(2-phenylethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-phenylethyl group and an amino group is attached to the alpha carbon of the acetamide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form N-(2-phenylethyl)chloroacetamide, which is then treated with ammonia to yield the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like hydroxide ions or amines can react with the amide group under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-amino-N-(2-phenylethyl)acetamide serves as a crucial building block for synthesizing pharmaceuticals and other chemical products. Its ability to form various derivatives allows chemists to explore new compounds with potential biological activity.

Biology

The compound is extensively studied for its interactions with biological targets. Its structural properties facilitate investigations into enzyme mechanisms and protein interactions. Notably, it has been linked to the inhibition of key enzymes involved in cancer progression, such as histone deacetylase 1 (HDAC1), which plays a role in gene expression regulation.

Medicine

In medicinal research, this compound shows promise as a candidate for drug development. Its reactivity and ability to interact with biological targets make it suitable for designing therapeutics aimed at treating various diseases, including cancer and metabolic disorders. Case studies have indicated its potential as an inhibitor of cancer-related enzymes like HSET (KIFC1), leading to disrupted cell division and apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to inhibit enzymes has profound implications for therapeutic applications. For instance, research has demonstrated that structural analogs of this compound can inhibit HDAC1, which is associated with altered gene expression patterns that may lead to cancer cell death. This characteristic positions the compound as a potential lead in developing anti-cancer drugs.

Industrial Applications

Beyond research, this compound finds utility in industrial processes. It is employed in the manufacture of specialty chemicals and polymers due to its versatile reactivity. The compound's applications extend to producing coatings and other materials that benefit from its chemical properties.

Pharmacokinetics

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics for therapeutic applications. However, further research is required to fully elucidate its bioavailability and metabolic pathways.

Drug Development Initiatives

Ongoing research initiatives are exploring this compound as a lead compound for novel drug development. Its interactions with critical biological targets make it a candidate for designing therapeutics aimed at various diseases.

Mécanisme D'action

The mechanism of action of 2-amino-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of the target molecule, leading to a change in its activity or function.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-phenylethyl)acetamide: Lacks the amino group, making it less reactive in certain chemical reactions.

2-aminoacetamide: Lacks the 2-phenylethyl group, resulting in different physical and chemical properties.

Phenylethylamine: Lacks the acetamide group, leading to different biological activity and applications.

Uniqueness

2-amino-N-(2-phenylethyl)acetamide is unique due to the presence of both the amino and 2-phenylethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Activité Biologique

2-Amino-N-(2-phenylethyl)acetamide, also known as phenethylacetamide, is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H13N2O

- Molecular Weight : 177.23 g/mol

Research indicates that this compound may exhibit inhibitory activity against specific enzymes, including:

- Bcr-Abl (Breakpoint Cluster Region-Abelson) : A tyrosine kinase involved in cancer cell proliferation.

- HDAC1 (Histone Deacetylase 1) : An enzyme implicated in cancer progression and cellular regulation.

These interactions suggest a potential role in cancer therapy and other therapeutic areas where modulation of these enzymes is beneficial.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that certain analogs exhibited IC50 values indicating effective cytotoxicity against human cancer cells .

Enzyme Inhibition

The compound has been utilized to study enzyme mechanisms and protein interactions. Its unique structure allows researchers to investigate specific biological pathways, particularly those related to cancer and metabolic disorders. The inhibition of HDAC1 by this compound has been linked to altered gene expression patterns that could lead to apoptosis in cancer cells.

Case Studies

Pharmacokinetics

While detailed pharmacokinetic data is limited, preliminary studies suggest that the absorption and distribution characteristics of this compound are favorable for therapeutic applications. However, further research is needed to fully understand its bioavailability and metabolic pathways.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for new drug development. Its ability to interact with critical biological targets makes it a candidate for designing novel therapeutics aimed at various diseases, including cancer and metabolic disorders .

Propriétés

IUPAC Name |

2-amino-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTLMPMRTWNYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.